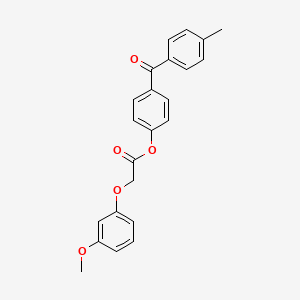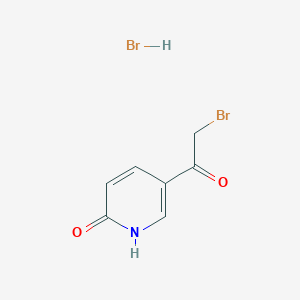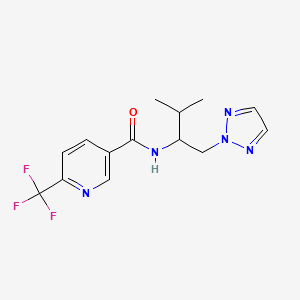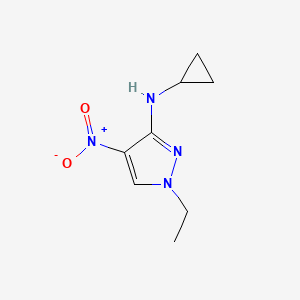
Chloromethyl cyclohexyl carbonate
Descripción general
Descripción
Chloromethyl cyclohexyl carbonate is a chemical compound with the molecular formula C8H13ClO3 . It has a molecular weight of 192.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific reactions involving this compound are not directly available, related compounds such as ethers undergo cleavage of the C–O bond when treated with strong acids . This process involves either an SN2 or SN1 mechanism .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis of Radioactive Compounds : Chloromethyl cyclohexyl carbonate derivatives have been used in the synthesis of radioactive compounds. For instance, 3-chloro 4-cyclohexyl benzoic acid was produced using a Grignard reagent and carbonated with 14CO2. This synthesis is significant in producing radioactive compounds for various research purposes (Pichat et al., 1976).
Development of Block Copolymers : this compound has been instrumental in the development of block copolymers. For instance, living block copolymerization of functionalized cyclohexene oxides and CO2 yielded multiblock poly(cyclohexene carbonate)s with diverse functionality and good control of block sequence and length. This application is crucial for areas requiring removable templates, such as in biomedical research (Kim et al., 2011).
Polymer Synthesis and Applications : The synthesis of block and random copolymers of cyclohexyl cyclocarbonate with other materials, such as L-lactide or trimethylene carbonate, has been explored. These copolymers have potential applications in various fields, including biodegradable materials and drug delivery systems (Diallo et al., 2015).
Copolymerization Reaction Kinetics : Studies on the reaction kinetics of copolymerization of cyclohexene oxide and carbon dioxide catalyzed by dizinc complexes have provided insights into the production of poly(cyclohexene carbonate). This research is crucial for understanding and improving the efficiency of polymer production processes (Jutz et al., 2011).
Polymer Characterization and Synthesis : Research into the synthesis and characterization of aliphatic polycarbonates, including poly(cyclohexyl carbonate), from CO2 and respective epoxides, has been conducted. These studies contribute to the development of bio-derived polymers for various applications, such as tissue scaffolding in biomedical engineering (Welle et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
chloromethyl cyclohexyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXDLGITOKUSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40510-86-9 | |
| Record name | chloromethyl cyclohexyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2737368.png)


![N~6~-(butan-2-yl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737377.png)


![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)

![Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2737385.png)


![(Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2737388.png)
![2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2737389.png)